molecular formula C12H16O2 B6595338 4-(3,5-dimethylphenyl)butanoic Acid CAS No. 22156-47-4

4-(3,5-dimethylphenyl)butanoic Acid

Cat. No.: B6595338
CAS No.: 22156-47-4
M. Wt: 192.25 g/mol
InChI Key: AVUTWCTYMALLFS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Butanoic Acid Derivatives in Organic Synthesis

The journey of butanoic acid, systematically known as butyric acid, began in 1814 when French chemist Michel Eugène Chevreul first identified it in an impure form from butter. wikipedia.org By 1818, he had purified and characterized the compound, which derives its common name from butyrum, the Latin word for butter. wikipedia.org A significant advancement in understanding its production came in 1861 when Louis Pasteur identified the process of butyric acid fermentation by anaerobic bacteria. lookchem.com

Industrially, butanoic acid is produced through the oxidation of butyraldehyde, which is formed from propene and syngas via hydroformylation. wikipedia.org This accessibility has made butanoic acid and its derivatives valuable platform chemicals. In organic synthesis, they serve as versatile starting materials and intermediates. For instance, butanoic acid is used to produce cellulose acetate (B1210297) butyrate (CAB), a thermoplastic with enhanced flexibility and resistance to environmental factors compared to cellulose acetate. wikipedia.org Its esters, known as butyrates, often possess pleasant aromas and are widely used as flavoring agents in the food industry and as components in perfumes. wikipedia.org

The evolution of butanoic acid derivatives has extended into pharmaceuticals and agrochemicals. nih.gov The modification of the basic butanoic acid structure has led to the development of compounds with a wide range of biological activities, paving the way for new therapeutic agents and specialized chemicals. chemicalbook.com

Structural Classification and Nomenclature of 4-(3,5-Dimethylphenyl)butanoic Acid

This compound belongs to the class of aromatic carboxylic acids. Its structure is defined by a butanoic acid chain attached to a substituted phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic way to deconstruct its name and understand its chemical architecture:

Butanoic acid : This is the parent structure, a four-carbon carboxylic acid (CH₃CH₂CH₂COOH). wikipedia.org The carboxyl group (-COOH) carbon is designated as position 1.

Phenyl : A phenyl group (a benzene ring, C₆H₅, as a substituent) is attached to the butanoic acid chain.

4- : This number indicates that the phenyl group is attached to the fourth carbon of the butanoic acid chain.

(3,5-dimethyl...) : This signifies that two methyl (-CH₃) groups are attached to the phenyl ring at positions 3 and 5, relative to the point of attachment to the butanoic acid chain.

The compound is an isomer of other dimethylphenylbutanoic acids, such as 4-(2,4-dimethylphenyl)butanoic acid and 4-(3,4-dimethylphenyl)butanoic acid. wikipedia.org

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆O₂ wikipedia.org
Molecular Weight192.25 g/mol wikipedia.org
Synonyms4-(3,5-dimethylphenyl)butyric acid

Rationale for Academic Investigation of Substituted Butanoic Acid Systems

The academic and industrial interest in substituted butanoic acid systems, particularly those with phenyl substituents, is largely driven by their therapeutic potential. A prominent example is 4-phenylbutyric acid (PBA), a simple phenyl-substituted butanoic acid derivative. PBA is an FDA-approved drug for treating urea (B33335) cycle disorders and is also investigated for its role as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.

The mechanisms of action for compounds like PBA provide a strong rationale for synthesizing and studying new derivatives such as this compound:

HDAC Inhibition : Butyric acid and its derivatives are known to inhibit histone deacetylases. HDACs are enzymes that play a crucial role in gene expression. By inhibiting these enzymes, these compounds can lead to changes that induce cell cycle arrest and apoptosis (programmed cell death), making them promising candidates for cancer therapy.

Chemical Chaperone Activity : Phenylbutyric acid can act as a chemical chaperone, helping to refold misfolded proteins and reduce endoplasmic reticulum (ER) stress. ER stress is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers.

Modulation of Metabolism : Research has shown that PBA can influence amino acid and lipid metabolism, suggesting its potential in treating metabolic disorders.

The synthesis of new derivatives with different substitution patterns on the phenyl ring, such as this compound, is a key strategy in medicinal chemistry. These structural modifications can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties, potentially leading to the development of more effective and targeted therapies for a range of diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUTWCTYMALLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302601
Record name 3,5-Dimethylbenzenebutanoic acid
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Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22156-47-4
Record name 3,5-Dimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22156-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations

Synthetic Routes to 4-(3,5-Dimethylphenyl)butanoic Acid

Several synthetic pathways can be employed to construct the this compound molecule. These routes often involve the initial formation of a key intermediate, the arylketone, followed by reduction, or utilize modern catalytic methods for direct C-C bond formation.

A primary and classic method for synthesizing aryl ketones is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org

For the synthesis of the precursor to this compound, 1,3-dimethylbenzene (m-xylene) is reacted with succinic anhydride. The Lewis acid catalyst activates the anhydride, leading to the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This electrophile is then attacked by the electron-rich m-xylene (B151644) ring to yield the arylketone precursor, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. cymitquimica.com The reaction is generally regioselective, with acylation occurring at the 4-position of m-xylene due to the directing effects of the two methyl groups. A key advantage of Friedel-Crafts acylation is that the product, being a deactivated ketone, does not typically undergo a second substitution, preventing polyacylation. organic-chemistry.org

Table 1: Friedel-Crafts Acylation for Arylketone Precursor Synthesis

Reactant 1 Reactant 2 Catalyst Product

Friedel-Crafts alkylation offers a direct route to attach alkyl chains to aromatic rings. wikipedia.org This reaction typically involves an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com However, the direct alkylation of m-xylene with a 4-halobutanoic acid derivative is challenging and often impractical due to several limitations. A major issue is the propensity for carbocation rearrangements, where the initially formed carbocation rearranges to a more stable form before substitution, leading to a mixture of isomeric products. youtube.comyoutube.com Furthermore, the alkylated product is often more reactive than the starting material, leading to undesirable polyalkylation. youtube.comyoutube.com

More contemporary alkylation methods offer greater control. For instance, arylboronic acids have been employed as catalysts for the dehydrative C-alkylation of various nucleophiles with alcohols. nih.gov While not a direct synthesis of the target compound, these advanced strategies highlight the ongoing development in C-C bond formation, moving away from traditional Friedel-Crafts alkylation to overcome its inherent limitations. nih.govorganic-chemistry.org

Once the precursor, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, is synthesized, the final step is the reduction of the ketone group to a methylene (B1212753) group. cymitquimica.com Two of the most effective and widely used methods for this transformation are the Wolff-Kishner and Clemmensen reductions. organic-chemistry.org

Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent. The reaction proceeds via the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the alkane. A similar reaction for the synthesis of 4-(3,4-dimethylphenyl)butanoic acid using hydrazine hydrate and potassium hydroxide reports a high yield of 88%. chemicalbook.com

Clemmensen Reduction: This reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is particularly suitable for ketones that are stable in strong acidic conditions.

Modern organic synthesis heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the efficient and selective formation of carbon-carbon bonds. youtube.comyoutube.com These methods offer a powerful alternative to classical approaches for synthesizing arylbutanoic acids.

One such strategy is the palladium-catalyzed conjugate addition of an organoboronic acid to an α,β-unsaturated carbonyl compound. acs.orgacs.org In a potential synthesis of this compound, 3,5-dimethylphenylboronic acid could be coupled with an ester of but-3-enoic acid or a related Michael acceptor. The general catalytic cycle for such a reaction, like the Suzuki coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Step Description
Oxidative Addition The Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.
Transmetalation The organic group from the organometallic reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com |

Another advanced catalytic route is the carbonylative transformation of allylbenzenes, which can selectively produce 4-arylbutanoic acids using CO surrogates under palladium catalysis. organic-chemistry.org These methods provide high levels of selectivity and functional group tolerance, making them highly valuable in modern synthetic chemistry. nih.govorgsyn.org

Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by its carboxylic acid functional group. msu.edu This group can be readily transformed into a variety of other functional groups, making it a versatile synthetic intermediate.

The carboxyl group (–COOH) is composed of a carbonyl group and a hydroxyl group, and its chemistry reflects the interplay between these two components. msu.edu Key transformations include substitution of the hydroxyl group to form esters, amides, and acyl halides, as well as reduction of the entire carboxyl group.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form the corresponding ester in a reversible reaction known as Fischer esterification. msu.edu

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is typically facilitated by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using a coupling agent.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can reduce the carboxylic acid group to a primary alcohol, yielding 4-(3,5-dimethylphenyl)butan-1-ol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. msu.edu

Conversion to Acyl Halide: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 4-(3,5-dimethylphenyl)butanoyl chloride. This acyl chloride is a key intermediate for the synthesis of esters and amides under milder conditions.

Table 3: Summary of Carboxylic Acid Modifications

Reaction Type Reagent(s) Product Functional Group
Fischer Esterification Alcohol, Acid Catalyst Ester
Amide Formation Amine (often via acyl chloride) Amide
Reduction LiAlH₄ or B₂H₆ Primary Alcohol

Carboxylic Acid Functional Group Modifications

Esterification Reactions and Ester Derivatives

The conversion of this compound to its corresponding esters is a fundamental transformation. This can be achieved through several established methods, most notably the Fischer-Speier esterification and procedures involving coupling agents.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the removal of water, typically through a Dean-Stark apparatus, drives it toward the ester product. libretexts.org

DCC and DMAP Mediated Esterification (Steglich Esterification): For more sensitive substrates or when milder conditions are required, Steglich esterification is a highly effective alternative. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and generally provides high yields of the desired ester.

Below is a table representing typical esterification reactions for this compound.

Ester ProductAlcoholReagents/CatalystTypical Conditions
Methyl 4-(3,5-dimethylphenyl)butanoateMethanolH₂SO₄ (catalytic)Reflux, 4-6 hours
Ethyl 4-(3,5-dimethylphenyl)butanoateEthanolH₂SO₄ (catalytic)Reflux, 4-6 hours
tert-Butyl 4-(3,5-dimethylphenyl)butanoatetert-ButanolDCC, DMAPCH₂Cl₂, Room Temp, 3-5 hours
Amidation and Amide Derivative Synthesis

The synthesis of amides from this compound is crucial for introducing nitrogen-containing functional groups. This transformation is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

A common and effective strategy involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative (see section 2.2.1.3), which then readily reacts with an amine. This two-step process is often high-yielding. To avoid the isolation of the acyl chloride, one-pot procedures using activating agents are frequently employed. Reagents such as phosphonitrilic chloride trimer (PNT) or various boronic acid catalysts can facilitate direct amidation under mild conditions. masterorganicchemistry.com For these reactions, two equivalents of the amine are typically used: one as the nucleophile and the second to neutralize the HCl by-product. nih.gov

The table below outlines representative amidation reactions.

Amide ProductAmineReagents/MethodTypical Conditions
N-Methyl-4-(3,5-dimethylphenyl)butanamideMethylamine1. SOCl₂ 2. CH₃NH₂1. Reflux 2. Room Temp
N,N-Diethyl-4-(3,5-dimethylphenyl)butanamideDiethylamine1. (COCl)₂, cat. DMF 2. (CH₃CH₂)₂NH1. Room Temp 2. Room Temp
4-(3,5-Dimethylphenyl)-1-(piperidin-1-yl)butan-1-onePiperidineB(OCH₂CF₃)₃MeCN, 80°C, 5 hours
Acyl Halide Formation and Subsequent Transformations

The formation of 4-(3,5-dimethylphenyl)butanoyl chloride, an acyl halide, provides a highly reactive intermediate that serves as a gateway to numerous other functional groups. Acyl chlorides are typically synthesized by treating the parent carboxylic acid with specific halogenating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. Using oxalyl chloride, often with a catalytic amount of DMF, provides a milder alternative that is effective at room temperature.

The following table details common methods for the preparation of 4-(3,5-dimethylphenyl)butanoyl chloride, with yield data extrapolated from analogous reactions.

ReagentCatalystSolventConditionsRepresentative Yield
Thionyl Chloride (SOCl₂)NoneDichloromethane (DCM)Reflux (40-50°C), 3-5 hours85-92%
Oxalyl Chloride ((COCl)₂)DMFDichloromethane (DCM)Room Temp, 2-4 hours88-94%
Phosphorus(III) Chloride (PCl₃)NoneNeatGentle Warming~80%

Once formed, 4-(3,5-dimethylphenyl)butanoyl chloride can undergo nucleophilic acyl substitution with a wide range of nucleophiles. For instance, it reacts with water to hydrolyze back to the carboxylic acid, with alcohols to form esters, and with amines to produce amides, often more efficiently than direct methods. nih.gov

Reactions Involving the Aromatic Ring and Alkyl Substituents

Beyond the carboxylic acid group, the aromatic ring and its methyl substituents offer further sites for chemical modification.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is dictated by the directing effects of its substituents. The ring possesses three substituents: two methyl groups at positions 3 and 5, and a butanoic acid group at position 1.

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors due to hyperconjugation and inductive effects.

Butanoic Acid Group (-CH₂CH₂CH₂COOH): This alkylcarboxylic acid chain is a deactivating group and a meta-director because the carboxyl group withdraws electron density from the ring, albeit weakly due to the insulating alkyl chain.

The powerful activating and directing effects of the two methyl groups dominate the substitution pattern. They strongly direct incoming electrophiles to the positions that are ortho and para to them. The positions ortho to one methyl group and para to the other (C2 and C6) are highly activated. The C4 position is ortho to both methyl groups, making it the most electronically enriched and sterically accessible site for substitution.

For a typical EAS reaction like nitration, using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitronium ion (NO₂⁺) electrophile is generated. The substitution would be expected to occur predominantly at the C4 position, with potential minor products from substitution at the C2 or C6 positions.

Predicted Major Product of Nitration: 4-(4-Nitro-3,5-dimethylphenyl)butanoic acid.

Oxidative Transformations of Methyl Groups

The two methyl groups attached to the aromatic ring are susceptible to oxidation, offering a pathway to synthesize aldehyde and carboxylic acid derivatives of the phenyl ring itself. The oxidation of benzylic methyl groups can be achieved using strong oxidizing agents.

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The reaction conditions can often be tuned to achieve different levels of oxidation. For instance, milder conditions might favor the formation of the corresponding benzaldehyde, while more forcing conditions (e.g., heat, higher concentration of oxidant) would lead to the dicarboxylic acid. In polymethylated aromatic compounds, it is sometimes possible to achieve selective oxidation of a single methyl group.

Modern methods, such as site-selective electrooxidation, have also emerged as powerful tools for the conversion of methylarenes to aldehydes, often proceeding under milder conditions and avoiding the use of stoichiometric heavy-metal oxidants. A significant challenge in the oxidation of this compound is the potential for side reactions involving the butanoic acid side chain under harsh oxidative conditions.

Design and Synthesis of Structural Analogues

Modifications of the Phenyl Ring System

Positional Isomers and Alkyl Group Variations

The synthesis of these analogues often involves Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. For instance, 4-(3,4-dimethylphenyl)butanoic acid can be synthesized from 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. chemicalbook.com

Table 1: Positional Isomers and Alkyl Group Variations

Compound NameStructureKey Synthetic Precursor
4-(2,5-dimethylphenyl)butanoic acid2,5-Dimethylphenol chemicalbook.com
4-(3,4-dimethylphenyl)butanoic acid4-(3,4-Dimethylphenyl)-4-oxobutanoic acid chemicalbook.comnih.govchemicalbook.comscbt.com

Introduction of Heteroatomic Substituents

Methoxy (B1213986) Groups: The synthesis of methoxy-substituted analogues can be achieved through various methods. One common approach involves the use of starting materials already containing the methoxy group on the aromatic ring. For example, the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with a suitable amine has been used to create complex molecules containing a methoxy-substituted phenyl ring. nih.gov

Amino Groups: Amino groups can be introduced through several synthetic routes. One method involves the reduction of a nitro group, which can be introduced onto the aromatic ring via nitration. Another approach is the direct amination of a pre-functionalized ring. The synthesis of compounds like 3-amino-4-(4-hydroxyphenyl)butanoic acid highlights the preparation of amino-substituted phenylbutanoic acid derivatives. sigmaaldrich.com

Sulfonyl Groups: The incorporation of sulfonyl groups can be accomplished through sulfonylation reactions. For instance, the reaction of acetophenones with sodium sulfinates in the presence of a copper catalyst can lead to the formation of sulfonyl-containing compounds. nih.gov This methodology can be adapted to synthesize sulfonyl derivatives of 4-phenylbutanoic acid.

Construction of Fused or Polycyclic Aromatic Analogues

To explore the effects of a more complex and rigid aromatic system, researchers have focused on the synthesis of fused or polycyclic aromatic analogues. These structures extend the aromatic system, which can influence the molecule's interaction with biological targets.

One approach to constructing these complex systems is through electrophile-induced cyclization reactions. mit.edu This method allows for the formation of fused benzenoid aromatic hydrocarbon systems in high yields. mit.edu Another strategy involves the use of aryne cycloaddition reactions or acid-catalyzed rearrangements to build polycyclic aromatic hydrocarbons. scispace.comnih.gov The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons has been achieved from readily available 2-aryl-substituted anilines under mild conditions. researchgate.net These methods provide a pathway to novel structures where the phenyl ring of 4-phenylbutanoic acid is incorporated into a larger, more complex aromatic framework.

Structural Diversification of the Butanoic Acid Chain

Introduction of Ketone Groups

The introduction of a ketone group into the butanoic acid chain, specifically at the 4-position, yields 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. nih.gov This compound serves as a key intermediate in the synthesis of other derivatives. The presence of the ketone functionality provides a reactive site for further chemical transformations. For example, the Wolff-Kishner reduction of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521), can be employed to produce 4-(3,4-dimethylphenyl)butanoic acid. chemicalbook.com

Table 2: Ketone-Containing Analogue

Compound NameStructureCAS NumberMolecular Formula
4-(3,5-dimethylphenyl)-4-oxobutanoic acid49749-81-9C12H14O3 nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations on 4-(3,5-Dimethylphenyl)butanoic Acid and Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and geometry of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing the geometry of molecules and calculating their electronic properties. biointerfaceresearch.com For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-31+G(d), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. biointerfaceresearch.com These calculations provide a three-dimensional representation of the molecule, which is crucial for understanding its spatial arrangement and steric hindrances.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's stability and reactivity. These properties include total energy, dipole moment, and orbital energies. The use of DFT has been shown to provide reliable and accurate results for geometry optimization and electronic property calculations. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-C (alkyl)~1.54 Å
C=O~1.23 Å
C-O~1.36 Å
Bond AngleC-C-C (aromatic)~120°
C-C-C (alkyl)~109.5°
Dihedral AngleC-C-C-C (butyric acid chain)Varies
Note: These are typical values and the actual optimized geometry would result from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. mdpi.comnih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For this compound, a high ionization potential would indicate chemical stability, while a high electron affinity would suggest a greater likelihood of accepting electrons. researchgate.net

Table 2: Illustrative Quantum Chemical Parameters for this compound

ParameterSymbolTypical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.2
HOMO-LUMO GapΔE5.3
Ionization PotentialI6.5
Electron AffinityA1.2
Electronegativityχ3.85
Chemical Hardnessη2.65
Note: These values are illustrative and based on general findings for similar organic molecules. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. For this compound, NBO analysis can identify key orbital interactions that contribute to its stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carboxylic acid group's oxygen atoms and a more positive or neutral potential around the hydrocarbon portions.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations can model the interaction of this compound with the active site of a target protein. This process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the macromolecule) and then using a docking algorithm to explore possible binding poses. ajol.info The results of these simulations can provide a detailed view of the ligand-receptor complex at an atomic level, suggesting which amino acid residues in the protein are involved in the interaction.

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The analysis of the docked pose reveals the specific types of interactions that stabilize the complex, which can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals forces: Weak, short-range electrostatic attractions.

π-π stacking: Interactions between aromatic rings.

π-anion interactions: Electrostatic interactions between an anion and a π-system. nih.gov

For this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the dimethylphenyl ring could engage in hydrophobic and π-stacking interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterDescription
Binding Affinity-7.5 kcal/mol
Interacting ResiduesArg35, Tyr119, Arg245, Arg314
Interaction TypesHydrogen bond with Arg35, π-π stacking with Tyr119, Hydrophobic interactions with Val120
Note: These results are hypothetical and would depend on the specific protein target used in the docking simulation. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org This technique allows researchers to observe the dynamic evolution of a system, providing a detailed view of molecular behavior that is often inaccessible through experimental means alone. wikipedia.org The core of an MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles, where the forces between particles are determined by a potential function, commonly referred to as a force field. wikipedia.org

For a molecule like this compound, MD simulations could be employed to study its conformational changes, interactions with solvent molecules, and potential binding modes with biological targets. The simulation process typically involves defining the initial positions and velocities of all atoms in the system, followed by an iterative calculation of forces, positions, and velocities over small time steps. wikipedia.orgbioinformaticsreview.com

Despite the potential of this technique, a thorough review of publicly available scientific literature reveals a lack of specific molecular dynamics simulation studies focused on this compound. Therefore, no specific data on simulation parameters, system setup, or trajectory analysis for this particular compound can be presented.

General Workflow for a Hypothetical MD Simulation of this compound:

StepDescription
1. System Preparation The 3D structure of this compound would be generated and optimized. A suitable force field (e.g., CHARMM, AMBER) would be chosen to describe the interatomic potentials. bioinformaticsreview.com
2. Solvation The molecule would be placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. wikipedia.org
3. Equilibration The system would undergo a period of equilibration, where the temperature and pressure are gradually adjusted to the desired simulation conditions, allowing the system to relax to a stable state. researchgate.net
4. Production Run The main simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.
5. Trajectory Analysis The saved trajectories are analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to understand solvent organization around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnumberanalytics.comjove.com QSAR models are instrumental in drug discovery for predicting the activity of new or untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. numberanalytics.comneovarsity.org

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors. researchgate.netmdpi.com

A search of the scientific literature indicates that no specific QSAR models have been developed and published for this compound. The following subsections will, therefore, provide a general overview of the QSAR methodology.

The development of a QSAR model is a systematic process that involves several key stages. neovarsity.org The goal is to create a statistically robust model that can accurately predict the biological activity of compounds based on their molecular descriptors. jocpr.commdpi.com

The general workflow for developing a predictive QSAR model is as follows:

Data Set Collection: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors numerically represent various aspects of the molecular structure. protoqsar.comhufocw.org

Descriptor Selection: From the large pool of calculated descriptors, a subset of the most relevant ones is selected. This step is crucial to avoid overfitting and to create a more interpretable model.

Model Building: A mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. peercommunityjournal.org This model correlates the selected descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously assessed using the test set and various statistical metrics. jocpr.com

Table of Common Molecular Descriptor Categories:

Descriptor CategoryDescriptionExamples
0D-Descriptors Based on the molecular formula. hufocw.orgMolecular Weight, Atom Count
1D-Descriptors Based on substructure fragment lists. hufocw.orgNumber of Hydrogen Bond Donors/Acceptors, Functional Group Counts
2D-Descriptors Derived from the 2D representation of the molecule. hufocw.orgTopological Indices (e.g., Connectivity Indices), Molecular Shape Indices
3D-Descriptors Calculated from the 3D coordinates of the atoms. hufocw.orgMolecular Volume, Surface Area, Dipole Moment

A key outcome of a QSAR study is the ability to interpret the final model in terms of the underlying molecular properties that govern the biological activity. mdpi.com By examining the selected descriptors in the QSAR equation, researchers can infer which structural features are positively or negatively correlated with the desired activity.

For instance, a hypothetical QSAR model for a series of anti-inflammatory compounds might reveal that:

Increased lipophilicity (higher LogP value) is positively correlated with activity, suggesting that the compounds need to cross cell membranes to reach their target.

The presence of a hydrogen bond donor group at a specific position is crucial for binding to the target protein.

A bulky substituent at another position is detrimental to activity, indicating a steric hindrance in the binding site.

This information provides a rationale for the observed structure-activity relationships and guides the design of new, potentially more potent molecules. For example, based on the hypothetical findings above, a medicinal chemist might synthesize new analogs with increased lipophilicity while ensuring the presence of the key hydrogen bond donor and avoiding bulky groups in the unfavorable region.

As there are no published QSAR studies on this compound, it is not possible to provide specific correlations between its structural features and any predicted biological activities.

Pharmacological and Biological Research Aspects

In Vitro Assessment of Biological Activities

A thorough review of published scientific research reveals a significant lack of data specifically investigating the in vitro biological activities of 4-(3,5-dimethylphenyl)butanoic acid. While research exists for various other butanoic acid derivatives and their potential therapeutic applications, the specific compound remains largely uncharacterized in the scientific literature. The following sections detail the absence of findings within the specified research areas.

Antimicrobial Spectrum and Potency

There is currently no available scientific literature that specifically assesses the antimicrobial spectrum and potency of this compound against various bacterial or fungal strains. Studies on other related butanoic acid compounds have shown some antimicrobial effects, but these findings cannot be attributed to this compound without direct experimental evidence.

Anti-cancer Potential and Cellular Mechanisms

Investigations into the potential of this compound as an anti-cancer agent have not been reported in the available peer-reviewed literature. Consequently, there is no information on its cellular mechanisms of action in cancer models.

Antiviral Efficacy and Mode of Action

A review of the available literature yielded no studies on the antiviral efficacy of this compound. Its potential to inhibit viral replication or its mode of action against any type of virus has not been documented.

Antiepileptic Potential and Neurophysiological Effects

While no direct studies have been published on the antiepileptic potential of this compound, the mechanisms of action of existing antiepileptic drugs (AEDs) offer a framework for hypothesizing its possible neurophysiological effects. The primary mechanisms of AEDs involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation. japsonline.comsigmaaldrich.com

Many AEDs, for instance, target voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. japsonline.com By blocking these channels, AEDs can prevent the rapid and repetitive firing of neurons that characterizes a seizure. Another key target is the GABAergic system. nih.govnih.gov Enhancement of GABAergic inhibition, either by direct action on GABA-A receptors or by inhibiting GABA reuptake or metabolism, leads to a dampening of neuronal excitability. japsonline.comnih.gov Conversely, some AEDs work by blocking the action of glutamate, the main excitatory neurotransmitter in the brain. japsonline.com

Given that structurally related compounds have shown neuroprotective effects, it is plausible that this compound could exhibit similar properties. For example, 4-phenylbutyric acid (4-PBA) has demonstrated neuroprotective effects in various models of neurodegenerative diseases by acting as a chemical chaperone and reducing endoplasmic reticulum (ER) stress. mdpi.combiointerfaceresearch.comcymitquimica.comchemicalbook.com These mechanisms are relevant to epilepsy, as ER stress is implicated in neuronal cell death following seizures.

Antioxidant Capacity and Mechanisms

Direct experimental data on the antioxidant capacity of this compound is not currently available. However, the chemical structure suggests potential antioxidant activity based on studies of other phenolic and butanoic acid derivatives. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. sigmaaldrich.com The hydroxyl group on the phenolic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cells.

Elucidation of Molecular Targets and Pathways

Identification of Receptor and Enzyme Binding Sites (e.g., GPR109A)

There is no direct evidence to confirm that this compound binds to the G-protein coupled receptor 109A (GPR109A). GPR109A is a receptor for niacin and the short-chain fatty acid butyrate. chemscene.comnih.gov The activation of GPR109A in adipocytes leads to the inhibition of lipolysis. Molecular modeling and mutagenesis studies have identified key amino acid residues within GPR109A that are critical for ligand binding. These include residues that interact with the carboxylate group of the ligand, as well as those that form a binding pocket for the heterocyclic ring of niacin. nih.gov

While butyrate, a four-carbon fatty acid, is a known agonist of GPR109A, the presence of the bulky 3,5-dimethylphenyl group at the end of the butanoic acid chain in this compound may sterically hinder its ability to fit into the GPR109A binding pocket. The structural requirements for GPR109A activation are quite specific, and even small modifications to the ligand can significantly impact binding affinity and efficacy. Therefore, it is unlikely that this compound would be a potent agonist for GPR109A without experimental validation.

Modulatory Effects on Cellular Signaling Pathways (e.g., Histone Deacetylase (HDAC) inhibition)

One of the most promising areas of research for this compound is its potential to act as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov Inhibition of HDACs can lead to histone hyperacetylation, which is associated with a more open chromatin structure and the activation of gene expression. nih.gov

4-Phenylbutyrate (4-PBA) is a known HDAC inhibitor, although it is considered a relatively weak one, with activity in the millimolar range. nih.govnih.gov The mechanism of HDAC inhibition by phenylbutyrate and other short-chain fatty acids is thought to involve their ability to mimic the structure of acetate (B1210297) and interact with the active site of the enzyme. nih.gov The structural similarity of this compound to 4-PBA suggests that it may also possess HDAC inhibitory activity. The presence of the dimethylphenyl group could potentially influence its potency and selectivity towards different HDAC isoforms. For instance, a novel phenylbutyrate-based hydroxamate derivative, (S)-HDAC-42, has been shown to be a potent HDAC inhibitor with significant antitumor effects. This highlights that modifications to the phenylbutyrate scaffold can lead to enhanced HDAC inhibitory activity.

The potential consequences of HDAC inhibition by this compound could be wide-ranging, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as has been observed with other HDAC inhibitors. nih.gov

Biochemical Characterization of Compound-Target Interactions

The biochemical characterization of the interaction between this compound and its potential molecular targets would be a critical step in validating its pharmacological activity. This would involve a series of in vitro assays to determine its binding affinity, inhibitory potency, and mechanism of action.

If this compound were to be investigated as an HDAC inhibitor, its activity would typically be assessed using an in vitro HDAC activity assay. This assay measures the ability of the compound to inhibit the deacetylation of a fluorescently labeled substrate by recombinant HDAC enzymes. The results would be expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. To determine its selectivity, the compound would be tested against a panel of different HDAC isoforms.

To investigate its potential interaction with GPR109A, radioligand binding assays could be employed. These assays would measure the ability of this compound to displace a known radiolabeled ligand from the receptor, providing an indication of its binding affinity (Ki). Functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels, would then be used to determine whether the compound acts as an agonist or antagonist at the receptor.

Structure Activity Relationship Sar Studies

Influence of Aromatic Substitution Patterns on Biological Response

The substitution pattern on the aromatic ring of phenylbutanoic acid derivatives is a key determinant of their biological response. The position, number, and nature of the substituents can significantly alter the compound's interaction with its biological target.

Research into analogs has demonstrated that the placement of substituents on the phenyl ring dramatically impacts activity. For instance, in a series of substituted biphenyl (B1667301) butanoic acid derivatives designed as neprilysin (NEP) inhibitors, the position of a chlorine atom on the second phenyl ring led to vastly different potencies. A chlorine substituent at the ortho position resulted in a threefold increase in potency compared to the parent compound, whereas a para-substitution was approximately 80 times less active. nih.gov This highlights the sensitivity of the binding pocket to the location of the substituent. Generally, for this class of compounds, substituents at the meta position were found to be more active than their ortho or para counterparts. nih.gov

The nature of the substituent is also critical. The addition of a chlorine or a methyl group at the R2 position of a biphenyl butanoic acid analog resulted in a 17-fold increase in potency compared to the unsubstituted version. nih.gov This improvement is likely due to the substituents occupying a sub-pocket (the S1′ subsite) and making favorable van der Waals interactions with the enzyme's residues. nih.gov However, introducing bulkier groups or those with hydrogen bond donor/acceptor capabilities at the same position did not lead to further improvements in potency, suggesting a specific size and electronic requirement for optimal interaction. nih.gov In a different series of compounds, 4,4,4-trifluoro-3-(indole-3-)butyric acids, halogenation at the 5-position of the indole (B1671886) nucleus also resulted in greater activity than the non-substituted parent compound. nih.gov Conversely, the introduction of a strong electron-withdrawing group like a nitro group (NO2) at the 5-position led to a significant drop in root growth-promoting activity. nih.gov

Compound/AnalogSubstitution PatternEffect on Biological ActivityReference
Biphenyl butanoic acid analogortho-Chloro3-fold more active than parent nih.gov
Biphenyl butanoic acid analogpara-Chloro~80-fold less active than ortho-chloro analog nih.gov
Biphenyl butanoic acid analogmeta-SubstituentsGenerally more active than ortho or para nih.gov
Biphenyl butanoic acid analogR2-Chloro17-fold more active than unsubstituted nih.gov
Biphenyl butanoic acid analogR2-MethylEquipotent to R2-chloro analog nih.gov
5-Bromo-TFIBA5-Bromo on indole ringGreater activity than non-substituted TFIBA nih.gov
5-Chloro-TFIBA5-Chloro on indole ringGreater activity than non-substituted TFIBA nih.gov
5-Nitro-TFIBA5-Nitro on indole ringVery weak activity nih.gov

Contribution of the Butanoic Acid Chain Architecture to Activity

The butanoic acid chain of 4-(3,5-dimethylphenyl)butanoic acid is not merely a spacer; its architecture is integral to the molecule's activity. The length, flexibility, and the carboxylic acid group itself are critical for proper orientation within the binding site and for making key interactions with the biological target.

The carboxylic acid moiety is often essential for coordinating with a key metallic cofactor in the active site of metalloenzymes, such as the zinc ion in neprilysin. nih.gov Structure-guided design efforts have explored the use of alternative linkers to efficiently engage this zinc ion. This research confirmed that the butanoic acid linker's length and the orientation of its carboxylic acid group are crucial for stabilizing the interaction. nih.gov In the case of the neprilysin inhibitor 13, the carboxylic acid's orientation is stabilized by an interaction with His711. nih.gov

The versatility of the butanoic acid chain is also demonstrated by its use in "Backbone Amide Linkers" (BAL) for solid-phase synthesis. mdpi.com In these applications, the butyric acid chain acts as a handle. Variants of BAL with different spacer lengths (e.g., 1 or 4 carbons instead of 3) have been created, indicating that the chain length can be modulated for different applications, which would also translate to altered biological activity if used in a drug molecule. mdpi.com The chain's flexibility allows the pharmacophoric groups to adopt the optimal conformation for binding. The number of rotatable bonds is a parameter considered in drug design, and the butanoic acid chain contributes significantly to this. biointerfaceresearch.com

Architectural FeatureContribution to ActivityExampleReference
Carboxylic Acid GroupZinc coordination in metalloenzymesThe carboxylic acid of inhibitor 13 coordinates with zinc and is stabilized by His711 in neprilysin. nih.gov
Chain LengthOptimal positioning of interacting groupsVariants of Backbone Amide Linkers (BAL) utilize different carbon spacer lengths (1, 3, or 4 carbons). mdpi.com
FlexibilityAllows for conformational adaptation in the binding siteThe number of rotatable bonds in the butanoic acid chain is a key parameter in molecular modeling. biointerfaceresearch.com

Stereochemical Considerations and Their Role in Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of a molecule with its biological target, as enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule like this compound can significantly influence its binding affinity and efficacy.

While specific stereochemical studies on this compound are not detailed in the provided context, the principles of molecular recognition underscore the importance of stereoisomers. For a molecule to be biologically active, it must have a specific shape that is complementary to its binding site. Even minor changes in the spatial arrangement of functional groups can lead to a significant loss of activity. mdpi.com

The study of quasiracemates, which are mixtures of compounds that are structurally similar but not enantiomers, reveals that subtle changes in molecular shape can have a profound impact on crystal packing and, by extension, molecular recognition. mdpi.com The ability of two quasi-enantiomeric molecules to co-crystallize is sensitive to their respective shapes. This illustrates that the precise geometry of a molecule is a key factor in how it interacts with other molecules, including its biological target. mdpi.com The crystal structure of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), a related compound, shows an almost entirely flat molecule, and its crystal packing is governed by hydrogen bonding and π-stacking. mdpi.com This defined structure is crucial for its function as a linker and highlights the importance of a well-defined three-dimensional shape for molecular interactions.

Ligand Efficiency and Pharmacophore Mapping

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, relative to its size. It is a useful tool for optimizing lead compounds. Pharmacophore mapping, on the other hand, identifies the essential three-dimensional arrangement of chemical features of a molecule that are necessary for its biological activity.

Pharmacophore models are generated from a set of active compounds and typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYP), and aromatic rings (RA). nih.gov For instance, a pharmacophore model for HDAC2 inhibitors was developed that consisted of one HBA, one HBD, one hydrophobic center, and one aromatic center. nih.gov Inactive compounds in the study only partially mapped onto these features, demonstrating the model's predictive power. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of compounds to find new, structurally diverse molecules that are likely to be active. nih.gov The identified "hits" can then be subjected to further analysis, such as molecular docking, to predict their binding mode and affinity for the target. nih.govmalariaworld.org The process of ligand-based pharmacophore modeling is a powerful tool in drug discovery for lead optimization and virtual screening. nih.gov

Pharmacophore FeatureDescriptionImportance in Drug DesignReference
Hydrogen Bond Acceptor (HBA)An atom or group of atoms that can accept a hydrogen bond.Essential for specific interactions with the biological target. nih.gov
Hydrogen Bond Donor (HBD)An atom or group of atoms that can donate a hydrogen bond.Crucial for forming strong and specific bonds with the target. nih.gov
Hydrophobic Region (HYP)A nonpolar region of the molecule.Important for binding to hydrophobic pockets in the target protein. nih.gov
Aromatic Ring (RA)A planar, cyclic, conjugated ring system.Can participate in π-π stacking and other non-covalent interactions. nih.gov

Role in Advanced Organic Synthesis and Drug Discovery

4-(3,5-Dimethylphenyl)butanoic Acid as a Key Synthetic Intermediate

As a readily available building block, this compound serves as a crucial precursor in multi-step synthetic sequences, enabling the efficient construction of more elaborate molecules.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. The Biginelli reaction, a one-pot multicomponent condensation, is a classic method for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological properties. scispace.combiomedres.us Research has demonstrated that aldehydes derived from or related to the 4-(3,5-dimethylphenyl) structure are effective components in this reaction. For instance, an aldehyde with this substitution pattern can be condensed with a β-ketoester and urea (B33335) (or thiourea) to yield highly functionalized dihydropyrimidines. nih.gov In one study, ethyl 4-(3,5-dimethylphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate was synthesized as part of a series of novel compounds targeting HIV integrase. nih.gov This highlights the role of the 4-(3,5-dimethylphenyl) moiety in generating molecular diversity for drug screening.

The general scheme for such a Biginelli reaction is presented below:

Table 1: Generalized Biginelli Reaction for Dihydropyrimidine Synthesis
Reactant 1 Reactant 2 Reactant 3 Catalyst Product
Aryl Aldehyde (e.g., 3,5-Dimethylbenzaldehyde) β-Ketoester (e.g., Ethyl Acetoacetate) Urea or Thiourea Acid (e.g., HCl, CeCl₃·7H₂O) Dihydropyrimidine Derivative

Furthermore, the butanoic acid chain is perfectly suited for intramolecular cyclization reactions to form fused ring systems. After converting the carboxylic acid to a more reactive species like an acid chloride, an intramolecular Friedel-Crafts acylation can be performed. This reaction would cause the butanoyl chain to cyclize onto the aromatic ring, forming a tetralone—a core structure of naphthalenones. While direct synthesis of a naphthalenone from this compound is a plausible transformation, related syntheses, such as the formation of 6,7-dimethyl-1-tetralone, demonstrate the viability of this cyclization strategy. chemicalbook.com

Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the creation of complex molecules, such as natural products or their analogues. youtube.com This process involves mentally deconstructing a target molecule into simpler, commercially available precursors. youtube.com this compound is an attractive building block in this context. Its structure can be disconnected via a Friedel-Crafts acylation, breaking the bond between the aromatic ring and the butanoic acid chain. youtube.com

Consider a hypothetical complex target molecule containing a 3,5-dimethylphenyl group attached to a cyclic ketone system. A retrosynthetic approach would identify this compound as a key intermediate. The forward synthesis would involve activating the carboxylic acid (e.g., forming an acid chloride) and then using an intramolecular Friedel-Crafts reaction to form the desired cyclic ketone. This strategy simplifies the synthesis by assembling a significant portion of the molecular framework in a single, reliable step.

Sitagliptin is a prominent antidiabetic drug that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov The industrial synthesis of Sitagliptin relies on the creation of a specific chiral β-amino acid, namely (3R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.netnih.gov This key intermediate is a 4-arylbutanoic acid derivative, underscoring the importance of this structural class in pharmaceutical manufacturing. google.comresearchgate.net

While this compound is not used in the direct synthesis of Sitagliptin itself, it represents a structurally analogous building block. Medicinal chemists often synthesize libraries of related compounds to explore structure-activity relationships (SAR). By substituting the trifluorophenyl group of the Sitagliptin intermediate with a dimethylphenyl group, novel analogues can be created. These new molecules could exhibit different properties, such as altered potency, selectivity, or metabolic stability. Therefore, this compound serves as a valuable tool in the formal synthesis of potential new pharmaceutical lead compounds derived from the Sitagliptin template.

Scaffold for Novel Chemical Entity (NCE) Development

In drug discovery, a "scaffold" is a core molecular structure upon which various functional groups can be appended to create a library of new compounds for biological screening. The goal is to find novel chemical entities (NCEs) with improved therapeutic properties. nih.gov The 4-arylbutanoic acid motif, including the this compound variant, is a promising scaffold for NCE development.

Research into structurally similar compounds has revealed significant biological activities. For example, 4-phenyl-3-butenoic acid has been identified as a novel histone deacetylase (HDAC) inhibitor with anti-tumor properties. nih.gov Other related 4-arylbutanoic acid derivatives have been investigated for potential anti-inflammatory and anticancer effects. The combination of a lipophilic aromatic ring and a flexible carboxylic acid chain in this compound provides a framework that can interact with various biological targets, making it an attractive starting point for developing new therapies. mdpi.com

Methodological Advancements in Organic Reactions Facilitated by This Compound Class

The class of 4-arylbutanoic acids, including this compound, is not only useful for building specific molecules but also for advancing general synthetic methods. For instance, novel catalytic systems have been developed for the synthesis of these compounds. One such advancement is the palladium-catalyzed hydrocarboxylation of allylbenzenes using carbon monoxide surrogates, which provides a gas-free method to produce 4-arylbutanoic acids. organic-chemistry.org

Additionally, the reactivity of aryl carboxylic acids is a subject of ongoing research. Recent developments in single-electron transfer (SET) photoredox and electrocatalysis have enabled the conversion of stable aryl carboxylic acids into reactive radical species. nih.gov These radicals can then participate in a variety of bond-forming reactions that were previously difficult to achieve. Such methodological advancements expand the synthetic chemist's toolkit, allowing for more efficient and innovative ways to utilize building blocks like this compound. Studies on the kinetics of reactions involving related structures, such as the oxidation of 4-oxo-4-phenylbutanoic acid, also contribute to a deeper understanding of the reactivity of this entire class of compounds. orientjchem.org

Future Research Directions and Translational Potential

Rational Design of Next-Generation Analogues

The principle of rational, structure-guided design is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound. For "4-(3,5-dimethylphenyl)butanoic acid," this approach would involve systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. By understanding the three-dimensional structure of a biological target and how a ligand binds to it, chemists can make informed decisions about which functional groups to add or alter.

An exemplary case of this approach can be seen in the development of neprilysin (NEP) inhibitors, where substituted biphenyl (B1667301) butanoic acid derivatives have been a focus. nih.gov Researchers have utilized crystal structures of NEP bound with inhibitors to identify previously unexplored subsites within the enzyme's active site. nih.gov This structural insight allowed for the strategic addition of substituents, such as a chlorine atom, which resulted in a significant boost in biochemical potency. nih.gov This same methodology could be applied to analogues of "this compound" to develop highly potent and selective inhibitors for a given target.

The process often involves the synthesis and evaluation of a series of analogues where specific parts of the molecule are systematically changed. mdpi.com This allows for the development of structure-activity relationships (SAR), which detail how particular chemical features influence biological activity. nih.gov For instance, studies on other molecular scaffolds have shown that the addition of hydroxyl groups or specific amine functionalities can significantly enhance anticancer potency. mdpi.com

Table 1: Examples of Rationally Designed Analogues and Scaffolds

Base Scaffold/Compound ClassDesign StrategyKey Findings/OptimizationsReference
Substituted Biphenyl Butanoic Acid DerivativesStructure-guided design based on neprilysin (NEP) crystal structures.Addition of a chlorine atom to occupy a newly identified subsite led to a 17-fold increase in potency. nih.gov
Imidazo[1,2-a]quinoxaline AnaloguesLead optimization based on the catalytic site of the Epidermal Growth Factor Receptor (EGFR).SAR studies identified specific groups that controlled anticancer activity, leading to potent EGFR inhibitors. nih.gov
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesDevelopment of a novel scaffold via Buchwald–Hartwig cross-coupling.Inclusion of hydroxyl and para-amino groups on different rings was found to be beneficial for anticancer activity. mdpi.com
α-Methylacyl-coenzyme A Racemase InhibitorsDesign of gem-disubstituted substrate–product analogues.Created competitive inhibitors with significantly higher affinity for the enzyme than the natural substrate. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.net These computational tools can analyze vast datasets to identify promising molecular candidates, predict their properties, and suggest novel chemical structures. For "this compound," AI and ML can be integrated at multiple stages of the discovery pipeline.

Generative models, a key AI technique, can design novel molecules from scratch. researchgate.net These models can be trained on large libraries of known active compounds to learn the underlying chemical patterns that confer desired biological activity. They can then generate new molecules that are predicted to have high efficacy and favorable drug-like properties. researchgate.net This approach can be used for tasks like "scaffold hopping," where the core structure of a molecule is changed while preserving its essential binding features, or "scaffold elaboration," to explore the chemical space around a known active scaffold. researchgate.net

Furthermore, ML algorithms can predict a wide range of properties, including binding affinity, solubility, and potential toxicity, even before a compound is synthesized. researchgate.net This predictive power allows researchers to prioritize the most promising analogues for synthesis and testing, saving significant time and resources. The process typically involves training a model on a set of compounds with known activities (positive and negative examples) to induce a molecular model that characterizes the interaction with a target. nih.gov

Table 2: Applications of AI and Machine Learning in Drug Design

AI/ML TechniqueApplication in Drug DiscoveryPotential Impact on "this compound" ResearchReference
Generative ModelsDe novo design of novel molecules with desired properties.Generation of novel analogues with potentially improved potency and selectivity. researchgate.net
Property PredictionPredicting physicochemical properties, binding affinities, and toxicity.Prioritization of synthetic candidates and early identification of potential liabilities. researchgate.net
Structure-Activity Relationship (SAR) ModelingInducing a molecular model from active and inactive compounds to guide optimization.Accelerating the understanding of how structural changes affect the biological activity of analogues. nih.gov
Fragment-Based DesignUsing molecular fragments as building blocks for new compounds.Combining fragments to create novel derivatives with unique binding modes. researchgate.net

Exploration of Novel Therapeutic Areas (Preclinical Development)

While the initial therapeutic targets for "this compound" might be established, a crucial aspect of future research involves exploring its potential in other disease contexts. Preclinical development efforts will be essential to uncover new therapeutic applications. This exploration is often guided by the compound's mechanism of action and by screening it against a diverse panel of biological targets.

For instance, given that related butanoic acid derivatives have been successfully developed as neprilysin inhibitors for cardiovascular diseases, this represents a logical therapeutic area to investigate for potent analogues of "this compound". nih.gov Inhibition of neprilysin is a validated strategy for treating conditions like heart failure and hypertension. nih.gov

Moreover, compounds with a similar butyric acid "handle" have been shown to be versatile in the synthesis of a wide array of small organic molecules with potential pharmaceutical uses. mdpi.com This suggests that the "this compound" scaffold could serve as a valuable starting point for creating libraries of compounds to be screened against various diseases, including cancer, inflammatory disorders, and metabolic diseases. The anticancer potential is an area of particularly active research for novel small molecules, with targets like EGFR being of high interest. nih.gov

Table 3: Potential Therapeutic Areas and Targets for Preclinical Exploration

Therapeutic AreaPotential Molecular TargetRationale/Supporting EvidenceReference
Cardiovascular DiseaseNeprilysin (NEP)Success of other butanoic acid derivatives as NEP inhibitors for heart failure and hypertension. nih.gov
OncologyEpidermal Growth Factor Receptor (EGFR), other kinasesMany novel small molecules are being developed as kinase inhibitors for various cancers. nih.gov
Tuberculosisα-Methylacyl-coenzyme A racemaseRational design has yielded inhibitors for this enzyme, which is crucial for bacterial lipid metabolism. rsc.org
General Pharmaceutical ApplicationsVariousThe butanoic acid moiety can act as a versatile handle for solid-phase synthesis of diverse small molecules. mdpi.com

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. The journey of a compound like "this compound" from a laboratory curiosity to a potential therapeutic agent will depend on synergistic collaborations between various scientific disciplines.

These initiatives bring together medicinal chemists, who are experts in designing and synthesizing molecules, with chemical biologists, who can probe the biological effects of these compounds in cellular and animal models. Furthermore, computational chemists and data scientists play an increasingly vital role in guiding the design process through AI and molecular modeling. researchgate.net

The research that has led to clinical candidates from similar compound classes often involves partnerships between academic institutions and pharmaceutical companies. nih.gov These collaborations leverage the innovative research environment of academia with the resources and development expertise of industry. Such initiatives are crucial for navigating the complex and costly process of preclinical and clinical development. The published research in this field frequently showcases contributions from multiple departments and institutions, underscoring the collaborative nature of cutting-edge science. mdpi.comnih.govmdpi.com Fostering these partnerships will be key to unlocking the full translational potential of "this compound" and its future analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-dimethylphenyl)butanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : React 3,5-dimethylbenzene with γ-butyrolactone or a haloalkane (e.g., 4-chlorobutyronitrile) in the presence of a Lewis acid catalyst (AlCl₃ or FeCl₃). Optimize temperature (80–120°C) and solvent (dichloromethane or toluene) to enhance yield .

  • Oxidation of Alkyl Precursors : Oxidize intermediates like 4-(3,5-dimethylphenyl)butanol using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions. Monitor reaction progress via TLC or GC-MS to avoid over-oxidation .

  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product.

    • Data Table : Common Byproducts and Mitigation Strategies
ByproductSourceMitigation
3,5-Dimethylbenzene isomersFriedel-Crafts regioselectivityUse steric directing groups or adjust catalyst ratio
Carboxylic acid derivativesOver-oxidationControl reaction time and temperature

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Compare aromatic proton signals (δ 6.8–7.2 ppm, singlet for symmetrical 3,5-dimethyl substitution) and carboxyl proton (δ 12–13 ppm, broad) with literature .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peak (m/z ≈ 192.25 for [M-H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/ethanol). Use SHELX software for refinement, focusing on torsional angles of the butanoic chain and phenyl ring planarity .
  • Challenges : Polymorphism due to flexible butanoic chain; address via temperature-controlled crystallization.
    • Example : A related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, showed intermolecular hydrogen bonding (O-H···O) stabilizing the crystal lattice—a model for analyzing carboxyl group interactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs (e.g., 4-(2,5-dimethylphenyl)butanoic acid, 4-(3,5-dimethoxyphenyl)butanoic acid) and assess bioactivity (e.g., enzyme inhibition, cytotoxicity) .
  • Computational Modeling : Use DFT calculations (Gaussian, ORCA) to map electrostatic potentials and predict binding affinities. Compare with experimental IC₅₀ values.
    • Data Table : Key SAR Observations
Substituent PositionBioactivity TrendProposed Mechanism
3,5-Dimethyl (target)Moderate COX-2 inhibitionSteric hindrance reduces enzyme binding
2,5-DimethylHigher cytotoxicityEnhanced lipophilicity and membrane permeability

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

  • Methodology :

  • HPLC/LC-MS : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to separate impurities. Reference standards (e.g., 4-cyclohexylbutanoic acid) aid in peak identification .
  • Quantitative NMR (qNMR) : Compare impurity integrals against a certified internal standard (e.g., dimethyl sulfone) .
    • Case Study : In pharmaceutical-grade synthesis, impurities like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetic acid were traced to incomplete alkylation—resolved by optimizing catalyst loading .

Methodological Considerations

Q. How can computational tools predict the metabolic fate of this compound?

  • Methodology :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., β-oxidation of the butanoic chain, glucuronidation).
  • Validation : Compare predictions with in vitro hepatocyte assays (LC-MS/MS metabolite tracking) .

Q. What in vitro assays are optimal for evaluating anti-inflammatory activity?

  • Methodology :

  • COX-2 Inhibition Assay : Use purified enzyme (human recombinant COX-2) and fluorometric detection (e.g., Cayman Chemical Kit). IC₅₀ values < 10 µM indicate potency.
  • Cytokine Profiling : Treat LPS-stimulated macrophages (RAW 264.7) and quantify TNF-α/IL-6 via ELISA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-(3,5-dimethylphenyl)butanoic Acid
Reactant of Route 2
4-(3,5-dimethylphenyl)butanoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.